3-{[(ADAMANTAN-1-YL)METHYL]CARBAMOYL}-3-BENZYLPROPANOIC ACID
Overview
Description
3-{[(ADAMANTAN-1-YL)METHYL]CARBAMOYL}-3-BENZYLPROPANOIC ACID is a complex organic compound that features an adamantane moiety, a benzyl group, and a propanoic acid functional group. The adamantane structure is known for its rigidity and stability, making it a valuable scaffold in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(ADAMANTAN-1-YL)METHYL]CARBAMOYL}-3-BENZYLPROPANOIC ACID typically involves multiple steps, starting with the preparation of adamantanecarboxylic acid derivatives. One common method involves the reaction of adamantanecarboxylic acid with benzylamine under specific conditions to form the intermediate compound, which is then further reacted with propanoic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-{[(ADAMANTAN-1-YL)METHYL]CARBAMOYL}-3-BENZYLPROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzyl and adamantane groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
3-{[(ADAMANTAN-1-YL)METHYL]CARBAMOYL}-3-BENZYLPROPANOIC ACID has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of advanced materials and polymers due to its stable structure
Mechanism of Action
The mechanism of action of 3-{[(ADAMANTAN-1-YL)METHYL]CARBAMOYL}-3-BENZYLPROPANOIC ACID involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the compound’s ability to penetrate biological membranes, allowing it to reach its targets more effectively. The benzyl group may interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Adamantane: The parent compound, known for its stability and rigidity.
Memantine: A derivative used in the treatment of Alzheimer’s disease.
Amantadine: An antiviral and antiparkinsonian drug
Uniqueness
3-{[(ADAMANTAN-1-YL)METHYL]CARBAMOYL}-3-BENZYLPROPANOIC ACID is unique due to its combination of the adamantane scaffold with a benzyl group and a propanoic acid functional group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
IUPAC Name |
4-(1-adamantylmethylamino)-3-benzyl-4-oxobutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3/c24-20(25)10-19(9-15-4-2-1-3-5-15)21(26)23-14-22-11-16-6-17(12-22)8-18(7-16)13-22/h1-5,16-19H,6-14H2,(H,23,26)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKOBLJNXLXKDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)C(CC4=CC=CC=C4)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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